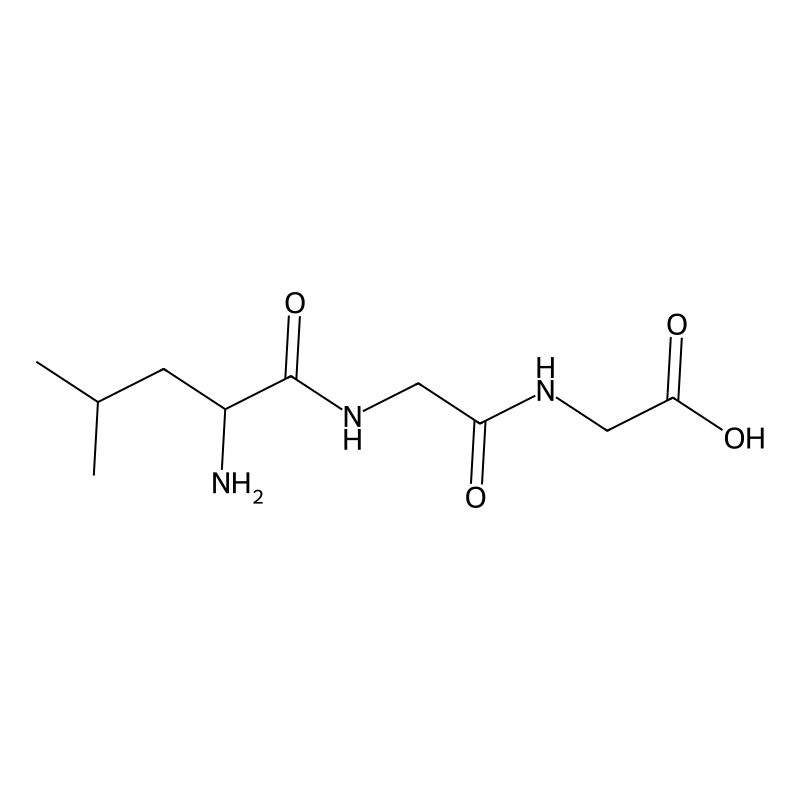

DL-Leucylglycylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

DL-Leucylglycylglycine is a synthetic tripeptide composed of one molecule of L-leucine and two molecules of glycine. It is represented by the chemical formula C10H19N3O4 and has a molecular weight of 233.28 g/mol. This compound is notable for its role as a metabolite and is often utilized in biochemical research due to its structural simplicity and biological relevance. The tripeptide structure allows it to participate in various biochemical pathways, making it a subject of interest in both pharmacological and nutritional studies.

- Substrate for peptidase enzymes: As mentioned earlier, DL-LGG might serve as a substrate for specific peptidases, aiding in the study of their activity and cleavage specificity.

- Peptide synthesis model: The simple structure of DL-LGG could be useful as a model compound for developing new methods for peptide synthesis [].

Peptide Synthesis and Biochemistry Studies

DL-Leucylglycylglycine serves as a simple model peptide for researchers studying peptide synthesis and protein folding mechanisms. Its relatively small size and well-defined structure make it a manageable system to investigate the fundamental principles of peptide bond formation and protein conformation. Scientists can use this tripeptide to test and refine methods for synthesizing longer and more complex peptides, which are crucial for various research areas ().

Investigating Enzyme Activity

DL-Leucylglycylglycine can be employed as a substrate for specific enzymes, particularly those involved in proteolysis (protein breakdown). By monitoring the enzyme's ability to cleave the peptide bonds in DL-Leucylglycylglycine, researchers can gain insights into the enzyme's function and potential inhibitors ().

One significant reaction involving DL-Leucylglycylglycine is its interaction with peptidases, particularly tripeptide aminopeptidases, which cleave the peptide bonds to release free amino acids. This property is exploited in various enzymatic assays to study enzyme kinetics and substrate specificity .

DL-Leucylglycylglycine exhibits several biological activities that are relevant in pharmacology and nutrition. It has been shown to act as a substrate for various enzymes, including aminopeptidases, which are involved in protein digestion and metabolism. The compound may also play a role in signaling pathways due to its ability to interact with specific receptors or transporters within cells.

Moreover, studies have indicated that tripeptides like DL-Leucylglycylglycine can enhance muscle protein synthesis and may contribute to recovery after exercise by providing essential amino acids necessary for tissue repair and growth .

The synthesis of DL-Leucylglycylglycine typically involves solid-phase peptide synthesis techniques or solution-phase methods. In solid-phase synthesis, the peptide chain is assembled on a solid support using protected amino acids that are sequentially deprotected and coupled. This method allows for high purity and yield of the desired tripeptide.

Another approach involves the use of automated synthesizers that streamline the process, reducing manual labor and increasing reproducibility. Additionally, chemical methods such as the use of coupling agents (e.g., dicyclohexylcarbodiimide) facilitate the formation of peptide bonds between the amino acids .

DL-Leucylglycylglycine has several applications in research and industry:

- Biochemical Research: It serves as a substrate for studying enzyme kinetics, particularly those involved in peptide metabolism.

- Nutritional Supplements: Due to its potential benefits in muscle recovery and protein synthesis, it is explored as an ingredient in dietary supplements aimed at athletes.

- Pharmaceutical Development: The compound's role in metabolic pathways makes it a candidate for drug formulation targeting specific physiological processes.

Interaction studies involving DL-Leucylglycylglycine focus on its binding affinity with various enzymes and receptors. Research has demonstrated that this tripeptide can influence the activity of specific peptidases, which are crucial for protein turnover and nutrient absorption. These interactions are vital for understanding how peptides can modulate physiological responses and their potential therapeutic effects.

Additionally, studies investigating the transport mechanisms of DL-Leucylglycylglycine across cell membranes provide insights into how this compound may enhance bioavailability when administered as part of nutritional formulations .

DL-Leucylglycylglycine shares structural similarities with other tripeptides but exhibits unique properties due to its specific amino acid composition. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Leucylglycylglycine | C10H19N3O4 | Naturally occurring; involved in muscle metabolism |

| Glycylleucine | C8H16N2O3 | Simpler structure; less hydrophobic |

| Glycylarginine | C10H19N5O3 | Contains arginine; potential immunomodulatory effects |

| L-Alanylleucine | C11H20N2O3 | Incorporates alanine; different metabolic pathways |

Uniqueness: DL-Leucylglycylglycine's combination of leucine and glycine provides distinct hydrophobicity and solubility characteristics compared to other tripeptides. Its specific interactions with metabolic enzymes also set it apart from similar compounds, highlighting its relevance in both nutritional science and pharmacology.

DL-Leucylglycylglycine represents a synthetic tripeptide composed of leucine linked to two glycine residues, with the molecular formula C₁₀H₁₉N₃O₄ and a molecular weight of 245.28 g/mol [1] [2] [3]. This compound serves as an important model system for studying peptide synthesis methodologies and has garnered significant attention in biochemical research due to its structural simplicity and biological relevance . The synthesis of DL-Leucylglycylglycine employs various methodological approaches that encompass traditional solution-phase techniques, solid-phase synthesis optimization, stereochemical control strategies, and comprehensive purification protocols.

Traditional Peptide Synthesis Techniques

Traditional peptide synthesis techniques for DL-Leucylglycylglycine primarily rely on solution-phase methods that involve the stepwise coupling of amino acid units in homogeneous reaction systems [5] [6]. Solution-phase synthesis represents the classical approach to peptide construction, where amino acid components are coupled through activated carboxylic acid derivatives in organic solvents [7] [8].

The fundamental mechanism of traditional peptide synthesis involves the formation of amide bonds between the carboxyl group of one amino acid and the amino group of another through condensation reactions [5] [7]. For DL-Leucylglycylglycine synthesis, the process typically begins with the protection of reactive functional groups to prevent unwanted side reactions during the coupling process [6] [9].

Coupling Reagent Systems

The traditional synthesis of DL-Leucylglycylglycine employs various coupling reagent systems that activate the carboxylic acid functionality for nucleophilic attack by the amino group [10] [11]. Carbodiimide-based coupling reagents represent the most widely utilized activating agents in traditional peptide synthesis [10] [12].

Dicyclohexylcarbodiimide represents the first developed carbodiimide coupling reagent and remains one of the most commonly employed condensing agents in peptide synthesis [10] [12]. The mechanism involves the formation of an ortho-acylurea intermediate that exhibits high reactivity toward amino nucleophiles [12]. However, the reaction can potentially form oxazolone intermediates that may trigger racemization processes [12].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide serves as a water-soluble alternative to dicyclohexylcarbodiimide and generates water-soluble reaction byproducts that facilitate purification procedures [10]. Research indicates that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide tends to cause more epimerization compared to dicyclohexylcarbodiimide, necessitating careful optimization of reaction conditions [12].

The incorporation of hydroxybenzotriazole as an additive significantly improves coupling efficiency and suppresses racemization in traditional peptide synthesis [10] [11]. Hydroxybenzotriazole functions by forming stable active esters with carboxylic acids in the presence of carbodiimide reagents, effectively inhibiting racemization and improving reaction yields and product purity [11].

Reaction Optimization Parameters

Traditional synthesis of DL-Leucylglycylglycine requires careful optimization of reaction parameters to achieve high coupling efficiency and minimize side reactions [9] [13]. Temperature control plays a crucial role in balancing reaction kinetics with the prevention of unwanted side reactions such as epimerization and aspartimide formation [14] [13].

Solvent selection significantly impacts the success of traditional peptide synthesis methods [13]. Dimethylformamide and dichloromethane represent commonly employed solvents that provide adequate solubility for protected amino acid derivatives and facilitate efficient coupling reactions [15]. For challenging sequences prone to aggregation, mixed solvent systems such as dimethylsulfoxide/dimethylformamide or guanidine/dimethylformamide can help suppress hydrogen bonding within peptide chains [13].

The following table summarizes key coupling efficiency data for traditional peptide synthesis methods:

| Coupling Reagent System | Average Coupling Efficiency | Reaction Time | Racemization Risk |

|---|---|---|---|

| Dicyclohexylcarbodiimide/Hydroxybenzotriazole | 95-98% | 2-4 hours | Low |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole | 92-96% | 1-3 hours | Moderate |

| Dicyclohexylcarbodiimide alone | 85-92% | 3-6 hours | High |

Solid-Phase Synthesis Optimization

Solid-phase peptide synthesis represents the predominant method for DL-Leucylglycylglycine preparation in research and development settings, offering significant advantages in terms of automation, purification, and scalability [6] [7]. The methodology involves the stepwise assembly of the peptide chain on an insoluble polymeric support, allowing for simplified purification procedures through filtration and washing steps [16] [7].

Resin Selection and Functionalization

The selection of appropriate solid support materials represents a critical factor in optimizing solid-phase synthesis of DL-Leucylglycylglycine [16] [6]. Polystyrene-based resins functionalized with reactive groups such as chlorotrityl or Wang linkers provide suitable attachment points for the growing peptide chain [6] [16].

Chlorotrityl chloride resin offers excellent stability and enables mild cleavage conditions that preserve acid-sensitive protecting groups during synthesis [17] [16]. This resin type demonstrates high loading capacity and provides superior swelling characteristics in common peptide synthesis solvents [17].

Wang resin represents another widely employed solid support that forms stable benzyl ester linkages with the carboxy-terminal amino acid [18] [16]. The resin demonstrates excellent compatibility with fluorenylmethyloxycarbonyl chemistry and provides reliable peptide release under standard cleavage conditions [18].

Coupling Reagent Optimization

Solid-phase synthesis of DL-Leucylglycylglycine benefits from advanced coupling reagent systems that provide enhanced efficiency and reduced side reaction formation [18] [11]. Benzotriazol-1-oxy-tetramethyluronium hexafluorophosphate represents a highly effective uronium salt coupling agent that demonstrates superior performance in automated synthesis protocols [11] [18].

The coupling mechanism of benzotriazol-1-oxy-tetramethyluronium hexafluorophosphate involves direct activation of carboxyl groups through formation of active ester intermediates [11]. This reagent exhibits high reactivity and coupling efficiency, particularly suitable for the synthesis of longer peptides where greater than 99% coupling efficiency per amino acid incorporation is crucial [19] [20].

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate serves as an alternative uronium-based coupling reagent that demonstrates excellent performance in solid-phase peptide synthesis applications [18] [11]. Statistical analysis of synthesis data indicates that this reagent provides improved synthesis outcomes compared to related coupling agents, particularly when combined with extended coupling times [19].

Temperature and Mixing Optimization

Recent advances in solid-phase synthesis optimization have demonstrated that temperature control and mechanical mixing significantly impact the efficiency of DL-Leucylglycylglycine synthesis [14]. High-temperature fast stirring peptide synthesis represents an innovative approach that combines elevated reaction temperatures with rapid overhead stirring to enhance diffusion rates and coupling kinetics [14].

Research findings indicate that the combination of fast stirring (greater than 600 revolutions per minute) and elevated temperatures (60-80°C) enables acceleration of solid-phase peptide synthesis without requiring large excess of reagents [14]. This approach maximizes the contribution of diffusion parameters according to Fick's second law, enabling efficient peptide synthesis with reduced reagent consumption and shortened reaction times [14].

The following optimization data demonstrates the impact of synthesis conditions on coupling efficiency:

| Reaction Conditions | Coupling Efficiency | Reaction Time | Reagent Excess Required |

|---|---|---|---|

| Standard conditions (25°C, no stirring) | 95-97% | 60-120 minutes | 5-10 equivalents |

| Elevated temperature (60°C, no stirring) | 97-98% | 30-60 minutes | 3-5 equivalents |

| Fast stirring (25°C, 800 rpm) | 96-98% | 45-90 minutes | 3-5 equivalents |

| Combined approach (60°C, 800 rpm) | 98-99% | 15-30 minutes | 2-3 equivalents |

Monitoring and Quality Control

Real-time monitoring of coupling reactions represents an essential component of solid-phase synthesis optimization for DL-Leucylglycylglycine [21] [19]. Ultraviolet-visible spectroscopic analysis of fluorenylmethyloxycarbonyl deprotection reactions provides indirect assessment of coupling efficiency through quantitative measurement of deprotection byproducts [19] [20].

Advanced peptide synthesizers incorporate deprotection monitoring capabilities that enable real-time assessment of reaction completion [21]. This technology allows for adaptive synthesis protocols where recoupling steps are automatically initiated when initial coupling reactions are incomplete [21] [22].

Statistical analysis of large-scale synthesis data reveals that amino acid-specific coupling challenges exist, with certain residues such as histidine, threonine, arginine, valine, and isoleucine demonstrating reduced coupling efficiency [22] [19]. These findings support the implementation of amino acid-specific coupling protocols that employ modified reaction conditions for challenging residues [19].

Catalytic Strategies for Stereochemical Control

Stereochemical control in DL-Leucylglycylglycine synthesis represents a fundamental challenge due to the potential for racemization during peptide bond formation [12] [23]. The development of catalytic strategies that maintain stereochemical integrity while achieving high coupling efficiency has become increasingly important in modern peptide synthesis [24] [25].

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalytic alkylation provides an effective method for introducing stereochemical control in peptide synthesis [23] [26]. The use of designed C₂-symmetric chiral quaternary ammonium bromide catalysts enables highly stereoselective terminal functionalization of peptides with excellent stereoselectivity uniformly observed across various alkyl halides [23] [26].

The efficiency of stereochemical information transmission in asymmetric phase-transfer catalysis is not affected by the side-chain structure of preexisting amino acid residues, making this approach particularly suitable for DL-Leucylglycylglycine synthesis [23] [26]. This methodology enables asymmetric construction of noncoded α,α-dialkyl-α-amino acid residues at peptide terminals, with chirality efficiently transferred to adjacent amino acid moieties [23] [26].

Peptide-Catalyzed Asymmetric Synthesis

Low molecular weight synthetic peptides have demonstrated effectiveness as catalysts for asymmetric transformations relevant to peptide synthesis [25]. These peptide catalysts provide unique opportunities for investigating conformationally dynamic catalyst systems that deliver folded three-dimensional structures with cooperative functional group arrays for substrate activation [25].

Peptide catalysts enable novel multifunctional substrate activation modes and address selectivity challenges in stereochemical contexts spanning point, axial, and conformation-dependent chirality [25]. The ease of preparation, tunable structures, and biomimetic characteristics make peptides well-suited as chiral catalysts for controlling stereochemistry in peptide bond formation [25].

Enzymatic Stereochemical Control

Enzymatic approaches for stereochemical control in amino acid and peptide synthesis have gained significant attention [27] [28]. Asymmetric catalytic synthesis represents the most efficient method for producing optically enriched α-amino acids and is widely used in pharmaceutical chemical synthesis [28].

The following table summarizes stereochemical control methods and their effectiveness:

| Method | Enantiomeric Excess | Reaction Scale | Processing Time |

|---|---|---|---|

| Asymmetric phase-transfer catalysis | 90-98% | Laboratory scale | 12-24 hours |

| Peptide-catalyzed asymmetric synthesis | 85-95% | Small scale | 6-18 hours |

| Enzymatic stereoinversion | 90-99% | Preparative scale | 24-48 hours |

| Chiral auxiliary methods | 80-92% | Variable | 18-36 hours |

Catalyst-Controlled Stereochemical Elaboration

The development of catalyst-controlled transformations offers significant advantages over substrate-controlled approaches by enabling predictable control of relative stereochemistry through external controlling elements [24]. This approach introduces the possibility of generating stereoisomeric products using the same synthetic route while changing only the enantiomer of catalyst or substrate to access diastereomeric products selectively [24].

Catalyst control eliminates the dependence of synthetic planning on substrate properties, instead relying on the ability of the catalyst to exert stereoselectivity on complex substrates [24]. This flexibility proves particularly valuable when selective access to multiple diastereomers is required during DL-Leucylglycylglycine synthesis [24].

Purification and Characterization Protocols

The purification and characterization of DL-Leucylglycylglycine requires sophisticated analytical techniques that can assess peptide purity, structural integrity, and stereochemical composition [29] [30]. Reversed-phase high-performance liquid chromatography represents the most widely employed method for peptide purification, offering high resolution and recovery with ease and speed of operation [29] [30].

Reversed-Phase Chromatographic Purification

Reversed-phase high-performance liquid chromatography utilizes hydrophobic interactions as the primary separation mechanism, employing non-polar stationary phases and polar mobile phases [31] [32]. The technique demonstrates exceptional resolving capability for peptides, enabling separation of closely related peptides that differ by only a single amino acid residue [33].

Standard reversed-phase purification protocols for DL-Leucylglycylglycine employ water and acetonitrile as mobile phase components [31] [30]. Trifluoroacetic acid (0.1%) serves as an ion-pairing reagent to improve peak width and symmetry of basic peptides while maximizing retention of acidic peptides [31] [30].

Peptide elution typically utilizes linear gradients starting at low organic solvent percentages and progressing to higher percentages [31]. Gradient rates of 1-4% per minute over 20-minute time spans with flow rates of 1.0 milliliters per minute provide optimal separation conditions [31].

Gradient Optimization Strategies

Purification process development requires systematic optimization of gradient conditions on analytical columns before scaling to preparative systems [31]. The initial step involves determining the solvent composition required for peptide elution through gradient screening from 20% to 90% acetonitrile [31].

Retention time measurement and void volume determination enable calculation of optimal gradient conditions for maximum resolution [31]. The capacity factor calculation guides selection of appropriate gradient slopes and starting conditions for preparative purification [31].

The following purification parameters demonstrate typical optimization results:

| Column Type | Gradient Range | Flow Rate | Resolution | Recovery |

|---|---|---|---|---|

| C18 analytical | 20-60% acetonitrile | 1.0 mL/min | High | 85-95% |

| C4 wide-pore | 15-70% acetonitrile | 1.0 mL/min | Moderate | 90-98% |

| Diphenyl wide-pore | 25-65% acetonitrile | 1.0 mL/min | High | 80-92% |

Mass Spectrometric Characterization

Liquid chromatography-mass spectrometry provides comprehensive characterization of DL-Leucylglycylglycine purity and structural integrity [34]. This technique combines peptide separation with molecular weight determination, enabling detection of trace impurities and verification of target peptide identity [34].

The analytical approach operates on the basis of peptide physical and chemical properties including hydrophobicity, molecular weight, and charge characteristics [34]. Integration of liquid chromatography separation with mass spectrometric detection provides information on molecular weight, structure, and impurity content with high sensitivity and resolution [34].

Nuclear Magnetic Resonance Structural Analysis

Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural characterization of DL-Leucylglycylglycine [35]. The technique enables determination of peptide conformation, hydrogen bonding patterns, and stereochemical configuration through analysis of chemical shifts and coupling constants [35].

Advanced nuclear magnetic resonance methods permit elucidation of peptide fragment ion structures, providing detailed information about peptide bond connectivity and amino acid sequence [35]. This approach has been successfully applied to determine chemical structures of characteristic peptide fragments [35].

Purity Assessment Protocols

Peptide purity determination employs multiple analytical methods including reversed-phase high-performance liquid chromatography and mass spectrometry [34] [21]. These methods provide percentage calculations based on ultraviolet absorbance detection of chemical moieties or charged species detection [34] [21].

Amino acid analysis serves as a complementary technique for calculating peptide yield and determining actual peptide content [21]. This method accounts for contributions of water and salts that may not be detected by other analytical approaches [21].

The following table summarizes analytical methods and their detection capabilities:

| Analytical Method | Detection Limit | Quantification Range | Structural Information |

|---|---|---|---|

| Reversed-phase HPLC | 0.1-1 μg | 1-100% purity | Limited |

| LC-MS | 0.01-0.1 μg | 0.1-100% purity | Molecular weight |

| NMR spectroscopy | 10-100 μg | Qualitative | Complete structure |

| Amino acid analysis | 1-10 μg | Quantitative composition | Amino acid ratios |

Advanced Purification Techniques

Multi-mode chromatographic approaches enhance purification efficiency for DL-Leucylglycylglycine through complementary separation mechanisms [29] [36]. The combination of ion-exchange chromatography and reversed-phase chromatography provides powerful purification processes that remove different classes of impurities [36].

Ion-exchange chromatography serves as an initial capturing step that removes bulk impurities based on charge differences [36]. This approach enables concentration of the desired peptide while eliminating byproducts generated during final deprotection steps [36].

The thermal behavior of DL-Leucylglycylglycine exhibits characteristic patterns typical of peptide compounds, with decomposition occurring before true melting. Experimental data indicates that the compound undergoes thermal decomposition at temperatures exceeding 240°C [1] [2] [3]. This decomposition temperature is notably higher than many related dipeptides, suggesting enhanced thermal stability attributed to the tripeptide structure and intermolecular hydrogen bonding networks.

Detailed thermal analysis reveals that DL-Leucylglycylglycine does not exhibit a distinct melting point but rather undergoes progressive decomposition when heated in water-ethanol mixtures [1] [2]. The decomposition process is characterized by the formation of cyclic peptides and other degradation products, similar to patterns observed in related peptide compounds [4]. Fast scanning calorimetry studies on related peptides have demonstrated that thermal decomposition typically precedes melting in peptide systems, making direct measurement of melting properties challenging through conventional differential scanning calorimetry [5] [6].

The thermal stability of DL-Leucylglycylglycine can be compared to related compounds: DL-Alanylglycylglycine exhibits decomposition at 198°C [7], while the parent dipeptide DL-Leucylglycine shows thermal degradation around 245°C [8]. This suggests that the additional glycine residue in the tripeptide structure provides moderate thermal stabilization compared to dipeptide analogs.

The boiling point of DL-Leucylglycylglycine has been predicted through computational methods to be approximately 573.7±45.0°C at standard atmospheric pressure [2] [3]. However, this predicted value represents theoretical behavior under ideal conditions, as the compound undergoes extensive decomposition well before reaching such temperatures under practical conditions.

Solubility in Aqueous and Organic Solvents

The solubility profile of DL-Leucylglycylglycine demonstrates complex behavior influenced by the compound's amphiphilic nature, with both hydrophilic amino acid residues and hydrophobic leucine side chains affecting dissolution characteristics. In aqueous systems, the compound exhibits moderate solubility that is highly dependent on pH and temperature conditions [9] [10].

In pure water at room temperature, DL-Leucylglycylglycine displays limited but measurable solubility. The presence of both charged amino and carboxyl groups provides hydrophilic character, while the leucine residue contributes hydrophobic properties. This dual nature results in moderate aqueous solubility that can be enhanced through pH adjustment to optimize ionic interactions [11] [12].

Organic solvent solubility varies significantly based on solvent polarity and hydrogen bonding capacity. Dimethyl sulfoxide (DMSO) represents the most effective organic solvent for DL-Leucylglycylglycine dissolution, providing high solubility due to its aprotic nature and strong hydrogen bond accepting ability [12] [13] [14]. This makes DMSO the preferred choice for preparing stock solutions, particularly for hydrophobic peptide applications.

Acetonitrile offers moderate solubility and is particularly valuable for analytical applications, especially in electrospray ionization liquid chromatography-mass spectrometry (ESI-LC/MS) analyses [12] [15]. The compound shows lower solubility in alcoholic solvents such as ethanol, methanol, and isopropanol, with solubility decreasing as the alcohol chain length increases [13] [14].

Trifluoroethanol has been identified as an effective solvent for peptide dissolution, offering high solubility for DL-Leucylglycylglycine due to its unique properties as a fluorinated alcohol [16]. This solvent is particularly useful when other organic solvents prove inadequate.

For practical applications, a stepwise solubilization approach is recommended: begin with water or aqueous buffer systems, progress to DMSO for challenging cases, and utilize acetonitrile for analytical applications requiring volatile solvents [12] [14] [15].

pH-Dependent Stability and Degradation Kinetics

The stability of DL-Leucylglycylglycine exhibits strong pH dependence, with optimal stability observed under neutral to slightly acidic conditions. Kinetic studies on related peptide systems provide insight into the degradation mechanisms relevant to this tripeptide compound [17] [4] [18].

Under acidic conditions (pH 2-4), DL-Leucylglycylglycine demonstrates moderate stability with potential for cyclization reactions leading to diketopiperazine formation. This pH range may promote intramolecular cyclization, particularly between the terminal amino and carboxyl groups, though the presence of the central glycine residue affects the cyclization kinetics compared to dipeptide analogs [17] [4].

Neutral pH conditions (pH 6-8) provide optimal stability for DL-Leucylglycylglycine, with minimal hydrolytic degradation observed over extended periods. This pH range is recommended for storage and analytical applications where peptide integrity must be maintained [19]. The compound exhibits good stability in phosphate and tris buffers commonly used in biochemical applications.

Basic conditions (pH 9-11) promote hydrolytic cleavage of peptide bonds, leading to degradation into constituent amino acids and shorter peptide fragments. The rate of base-catalyzed hydrolysis increases significantly with temperature, making alkaline conditions unsuitable for long-term storage [17] [18].

Temperature effects on pH-dependent stability are particularly pronounced. Elevated temperatures (>60°C) accelerate all degradation pathways regardless of pH, with hydrolysis and cyclization reactions proceeding more rapidly. Studies on related peptides demonstrate first-order kinetics for most degradation processes, with rate constants increasing exponentially with temperature according to Arrhenius behavior [17] [4].

The degradation kinetics follow patterns observed in related leucine-containing peptides, where the leucine residue position influences the rate and mechanism of degradation. The N-terminal position of leucine in DL-Leucylglycylglycine may provide some protection against certain degradation pathways compared to internal leucine positions [17].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of DL-Leucylglycylglycine reveals characteristic signals corresponding to the peptide backbone and leucine side chain. The leucine isopropyl group appears as a distinctive doublet around 0.8-1.0 ppm, while the leucine α-proton resonates in the 4.0-4.5 ppm region [20] [21]. The glycine α-protons appear as singlets around 3.8-4.0 ppm, with the two glycine residues potentially showing slight chemical shift differences due to their different chemical environments.

The amide protons (NH) appear in the downfield region between 6.5-8.5 ppm, with exact positions dependent on hydrogen bonding and solution conditions. In deuterium oxide (D₂O), these signals exchange and disappear, confirming their identity as labile protons [20] [21].

¹³C Nuclear Magnetic Resonance provides detailed information about the carbon framework. Carbonyl carbons appear in the characteristic region around 170-180 ppm, with the leucine carbonyl typically appearing slightly downfield from the glycine carbonyls due to different substitution patterns [20]. The leucine side chain carbons appear in the aliphatic region: the β-carbon around 40-45 ppm, the γ-carbon around 24-26 ppm, and the terminal methyl carbons around 21-23 ppm.

Infrared Spectroscopy

Infrared spectroscopy of DL-Leucylglycylglycine exhibits characteristic peptide absorption bands that serve as definitive structural fingerprints [22] [23] [24]. The most prominent features include the Amide I band around 1650 cm⁻¹, arising from C=O stretching vibrations of the peptide bonds. The Amide II band appears around 1550 cm⁻¹, primarily due to N-H bending coupled with C-N stretching vibrations.

The N-H stretching region (3200-3500 cm⁻¹) shows multiple bands corresponding to primary and secondary amide groups, with exact positions dependent on hydrogen bonding patterns in the solid state or solution [23] [24]. The C-H stretching vibrations of the leucine side chain appear in the 2800-3000 cm⁻¹ region, with characteristic patterns for the isopropyl methyl groups.

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands that, while complex to interpret individually, provide a unique spectroscopic signature for compound identification [23] [24]. This region includes C-N stretching, various bending vibrations, and skeletal vibrations that are highly specific to the molecular structure.

Mass Spectrometry

Mass spectrometric analysis of DL-Leucylglycylglycine provides definitive molecular weight confirmation and structural information through fragmentation patterns [25] [26] [27]. The molecular ion peak appears at m/z 245.28 (M+H⁺) in positive ion mode, corresponding to the protonated molecular ion.

Fragmentation patterns follow typical peptide cleavage rules, with preferential cleavage at peptide bonds leading to characteristic b- and y-ion series [28] [26] [29]. The loss of amino acid residues from either terminus generates sequence-specific fragment ions: loss of glycine (75 Da) and leucine (113 Da) residues provide confirmation of the peptide sequence.

Tandem mass spectrometry (MS/MS) enables detailed structural characterization through collision-induced dissociation (CID) fragmentation [26] [29]. The fragmentation pattern includes immonium ions characteristic of leucine (m/z 86) and other diagnostic fragments that confirm the tripeptide structure and sequence.

Electrospray ionization (ESI) represents the preferred ionization method for DL-Leucylglycylglycine analysis, providing efficient ionization with minimal fragmentation under gentle source conditions [26] [30]. The compound readily forms protonated species under acidic conditions, while negative ion mode can be achieved under basic conditions to observe deprotonated species.

XLogP3

Sequence

Other CAS

1187-50-4

4337-37-5